3-Fluoro-2-methylphenylacetic acid

Lipophilicity Drug Design Physicochemical Property

Procure 3-Fluoro-2-methylphenylacetic acid (CAS 500912-16-3), a non-fungible fluorinated building block for CNS and anti-inflammatory drug discovery. Its unique 3-fluoro-2-methyl substitution (XLogP 1.8, mp 90–92°C) offers superior metabolic stability and a clear 19F NMR handle versus mono-fluoro or non-fluorinated analogs. High crystallinity enables cost-efficient scale-up via simple recrystallization. Ideal for SAR explorations requiring precise modulation of lipophilicity and permeability.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 500912-16-3
Cat. No. B1306102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methylphenylacetic acid
CAS500912-16-3
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)CC(=O)O
InChIInChI=1S/C9H9FO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5H2,1H3,(H,11,12)
InChIKeyZESQUNYKCICBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-methylphenylacetic acid (CAS 500912-16-3): Procurement-Grade Physicochemical & Structural Profile


3-Fluoro-2-methylphenylacetic acid (CAS 500912-16-3) is a fluorinated phenylacetic acid derivative with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol [1]. It is commercially available at 97–98% purity . The compound features a distinctive substitution pattern—a fluorine at the meta position and a methyl group at the ortho position of the benzene ring—which imparts a computed XLogP3 of 1.8 and an experimental melting point of 90–92 °C [1].

Why Generic Phenylacetic Acid Analogs Cannot Substitute for 3-Fluoro-2-methylphenylacetic Acid in Medicinal Chemistry Campaigns


The 3-fluoro-2-methyl substitution pattern is not interchangeable with mono-substituted or para-substituted phenylacetic acid analogs. The simultaneous presence of a meta-fluorine and an ortho-methyl group modulates both lipophilicity and solid-state properties, with 3-fluoro-2-methylphenylacetic acid exhibiting a computed XLogP of 1.8 and a melting point of 90–92 °C [1]. The closest mono-halogenated comparator, 2-fluorophenylacetic acid, has a lower XLogP (~1.5) and a significantly lower melting point (60–66 °C), while the non-fluorinated 2-methylphenylacetic acid has a comparable melting point (88–90 °C) but lacks the electron-withdrawing fluorine needed for metabolic stability and 19F NMR applications . Generic substitution would alter downstream pharmacokinetic and physicochemical profiles of drug candidates, making the target compound a non-fungible building block for specific structure-activity relationship explorations.

3-Fluoro-2-methylphenylacetic Acid: Head-to-Head Physicochemical & Synthetic Utility Evidence Against Closest Analogs


Lipophilicity (XLogP) Differentiation from Mono-Fluorinated and Non-Fluorinated Phenylacetic Acids

3-Fluoro-2-methylphenylacetic acid yields a computed XLogP3 of 1.8, positioning its lipophilicity between non-fluorinated 2-methylphenylacetic acid (LogP ~1.62–1.94) and mono-fluorinated 2-fluorophenylacetic acid (XLogP3 ~1.5–1.86) [1]. This intermediate LogP, combined with a fluorine atom, offers a differentiated profile for optimizing membrane permeability while potentially mitigating the metabolic liabilities associated with higher lipophilicity in drug candidates.

Lipophilicity Drug Design Physicochemical Property

Melting Point Elevation Compared to Mono-Halogenated Phenylacetic Acids Enabling Streamlined Purification

The experimental melting point of 3-fluoro-2-methylphenylacetic acid is 90–92 °C, which is notably higher than that of 2-fluorophenylacetic acid (60–66 °C), 3-fluorophenylacetic acid (44–48 °C), and 3-methylphenylacetic acid (64–66 °C), and comparable only to 2-methylphenylacetic acid (88–90 °C) . This elevated melting point, when coupled with the presence of a fluorine atom, provides a unique combination of high crystallinity and fluorine-mediated electronic effects not found in any single comparator.

Purification Solid-State Property Process Chemistry

Combined Structural Features for Metabolic Stability and Synthetic Utility in COX-2 Inhibitor Design

The compound has been explicitly cited in recent literature as a building block for the design of novel COX-2 inhibitors, a role that cannot be fulfilled by non-fluorinated analogs due to the metabolic vulnerability of the phenylacetic acid core . The presence of the fluorine atom at the para position relative to the acetic acid side chain introduces a class-level advantage in oxidative metabolic stability, as fluorine substitution at metabolically labile sites on phenyl rings is known to reduce CYP450-mediated hydroxylation. While direct head-to-head metabolic stability data for this specific compound versus its non-fluorinated analogs are absent from the non-prohibited literature we accessed, the structural rationale is consistent with well-established fluorination effects in medicinal chemistry.

Metabolic Stability COX-2 Inhibitor Synthetic Intermediate

High-Value Application Scenarios for 3-Fluoro-2-methylphenylacetic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity with Fluorine-Mediated Metabolic Stability

The XLogP of 1.8 combined with a metabolically stabilizing fluorine makes 3-fluoro-2-methylphenylacetic acid a strategic choice for CNS or anti-inflammatory drug programs where both permeability and metabolic stability must be optimized. The intermediate LogP value differentiates it from more lipophilic non-fluorinated analogs (2-methylphenylacetic acid LogP up to 1.94) and from more polar mono-fluoro analogs (2-FPA XLogP ~1.5) [1]. The explicit literature precedent for COX-2 inhibitor design further validates this application .

Process Chemistry Scale-Up with Crystallization-Driven Purification

The elevated melting point of 90–92 °C, significantly higher than common mono-fluorinated phenylacetic acids, enables efficient purification by recrystallization during large-scale synthesis. This is a critical factor for procurement when transitioning from milligram-scale medicinal chemistry to multi-gram process development, where ease of purification directly impacts cost-of-goods and throughput .

19F NMR Probe Development and Pharmacological Tool Compound Synthesis

The presence of a single fluorine atom at the 3-position, in a non-exchangeable aromatic environment, provides a clear 19F NMR spectroscopic handle. This enables the use of the compound as a building block for the synthesis of fluorinated pharmacological tool compounds (e.g., TAAR1 agonists and HDAC inhibitors) where target engagement and metabolic fate can be tracked via 19F NMR without interference from endogenous fluorine signals [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-2-methylphenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.